molecular formula C8H12N2O2 B13072636 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid

2-(1-Methyl-1H-imidazol-4-yl)butanoic acid

Cat. No.: B13072636
M. Wt: 168.19 g/mol
InChI Key: FXMKEKVVGYFOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-imidazol-4-yl)butanoic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile in various chemical reactions and applications. This particular compound is characterized by the presence of a butanoic acid group attached to a methyl-substituted imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid typically involves the condensation of 1-methylimidazole with butanoic acid derivatives. One common method is the reaction of 1-methylimidazole with 4-chlorobutanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C8H12N2O2/c1-3-6(8(11)12)7-4-10(2)5-9-7/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

FXMKEKVVGYFOGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN(C=N1)C)C(=O)O

Origin of Product

United States

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